N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-12-18(28-21(24-12)14-7-3-4-8-15(14)22)11-23-20(25)19-13(2)26-16-9-5-6-10-17(16)27-19/h3-10,13,19H,11H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLLTRGHKLIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits various biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated effective inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating a potent dose-response relationship.
- Antimicrobial Properties : It has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition of bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity in therapeutic contexts.
Research Findings and Case Studies
A number of studies have explored the applications of this compound. Below is a summary of notable findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Study 2 | Showed cytotoxic effects on cancer cell lines (e.g., MCF-7) with an IC50 value indicating effective dose-response relationship. |
| Study 3 | Investigated the compound's ability to modulate specific signaling pathways involved in apoptosis, suggesting potential use in cancer therapy. |
Pharmacological Applications
The potential applications of this compound are diverse:
- Anticancer Agent : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Agent : Effective against both Gram-positive and Gram-negative bacteria.
- Therapeutic Targeting : Potential for use in diseases where enzyme inhibition or receptor modulation is beneficial.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Reaction Component | Conditions/Parameters | Yield | Purity | Reference |
|---|---|---|---|---|
| Ultrasound (4 hr) | Ethanol, Yb(OTf)₃, 25°C | 66% | >95% | |
| Conventional reflux | DMF, I₂, triethylamine, 80°C | 61% | 90% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, in structurally related N-aryl carboxamides, ¹H NMR resolved methylene protons (δ 3.5–4.0 ppm) and aromatic substituents (δ 6.8–7.5 ppm), while ¹³C NMR confirmed carbonyl groups (δ 165–170 ppm) . HRMS provides molecular ion validation (e.g., [M+H]⁺ at m/z 455.5 for analogs) .
Q. Key Methodological Considerations :
- Sample preparation : Use deuterated DMSO or CDCl₃ for NMR.
- MS calibration : Employ electrospray ionization (ESI) for polar intermediates.
Basic: How can researchers predict the biological activity of this compound?
Answer:
Activity prediction relies on structural analogs. For example, 1,3,4-thiadiazole derivatives with chloroaryl and methylthiazole groups exhibit antimicrobial and antitumor activity . Computational tools (e.g., molecular docking) can map interactions with targets like kinase enzymes.
Q. Steps for Prediction :
Database mining : Compare with PubChem entries for similar scaffolds .
In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) as a preliminary screen .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
Regioselectivity in thiazole and dioxine ring formation can be controlled via:
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide cyclization .
- Computational modeling : Use DFT calculations to predict favorable reaction pathways .
Case Study :
In N-aryl-3-oxobutanamides, regioselective cyclization was achieved by tuning steric bulk at the aryl group, favoring 5-membered ring closure .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic substituent variation. For example:
Q. Table 2: Example SAR Data from Analogous Compounds
| Substituent Position | Biological Activity (IC₅₀) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 12 µM (Anticancer) | 5.2 | |
| 4-Methoxyphenyl | 18 µM (Antimicrobial) | 18.7 |
Advanced: How should researchers resolve contradictions in solubility or bioactivity data?
Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Reproducibility checks : Re-synthesize batches and validate via HPLC (>98% purity) .
- Assay standardization : Use ATP-based cell viability assays for cytotoxicity to minimize variability .
Example : A 15% discrepancy in reported IC₅₀ values for a thiazole analog was traced to DMSO concentration differences in cell culture media .
Advanced: How can theoretical frameworks guide experimental design for this compound?
Answer:
Link research to conceptual frameworks like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
